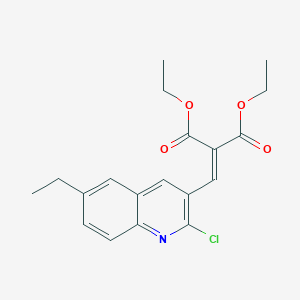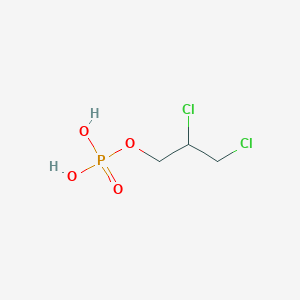
2,3-Dichloropropyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloropropyl dihydrogen phosphate: is an organophosphorus compound with the molecular formula C3H7Cl2O4P . It is a derivative of phosphoric acid where two hydrogen atoms are replaced by a 2,3-dichloropropyl group. This compound is known for its applications in various fields, including agriculture, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropropyl dihydrogen phosphate typically involves the reaction of 2,3-dichloropropanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,3-Dichloropropanol+Phosphoric Acid→2,3-Dichloropropyl dihydrogen phosphate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The reaction is typically conducted in a reactor where the reactants are continuously fed, and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process.
化学反応の分析
Types of Reactions: 2,3-Dichloropropyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and 2,3-dichloropropanol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution Reactions: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2,3-dichloropropanol.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学的研究の応用
2,3-Dichloropropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and its interactions with biological molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloropropyl dihydrogen phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context.
類似化合物との比較
Tris(2,3-dichloropropyl) phosphate: A related compound used as a flame retardant.
2,3-Dichloropropanol: A precursor in the synthesis of 2,3-Dichloropropyl dihydrogen phosphate.
Phosphoric Acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to act as a phosphorylating agent makes it valuable in various chemical and biological applications. Additionally, its dichloropropyl group provides unique reactivity compared to other phosphoric acid derivatives.
特性
分子式 |
C3H7Cl2O4P |
|---|---|
分子量 |
208.96 g/mol |
IUPAC名 |
2,3-dichloropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Cl2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8) |
InChIキー |
QVOOVJHSIPCFPD-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)Cl)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


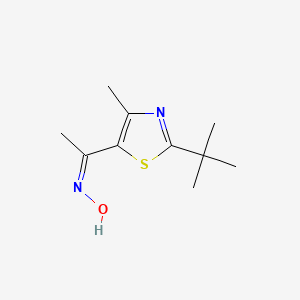


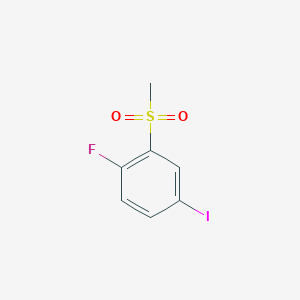
![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
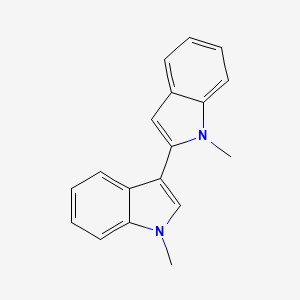

![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)

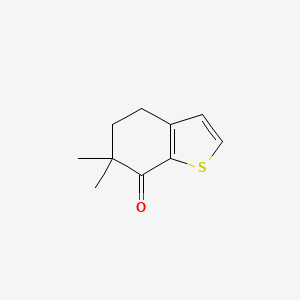
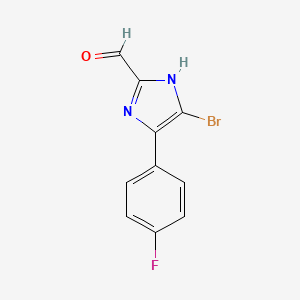
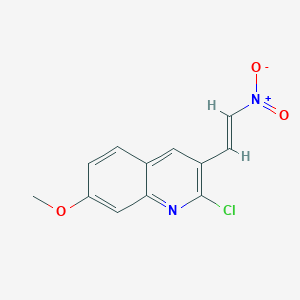
![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
